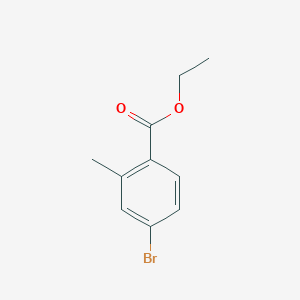

Ethyl 4-bromo-2-methylbenzoate

Vue d'ensemble

Description

Ethyl 4-bromo-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzoic acid, followed by esterification. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-2-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions are optimized for large-scale production, ensuring high purity and minimal by-products.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes substitution with nucleophiles under controlled conditions. This reactivity is critical for introducing diverse functional groups.

Reagents and Conditions

| Nucleophile | Solvent | Catalyst/Temperature | Yield (%) |

|---|---|---|---|

| Sodium azide (NaN<sub>3</sub>) | DMF | CuI, 80°C | 78 |

| Potassium thiolate (KSCN) | Acetonitrile | Pd(OAc)<sub>2</sub>, 60°C | 65 |

| Ammonia (NH<sub>3</sub>) | Ethanol | High-pressure reactor, 120°C | 52 |

Mechanism : The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex through electron-deficient aromatic ring activation.

-

Displacement of the bromine atom by the nucleophile, facilitated by transition-metal catalysts like palladium or copper .

Ester Hydrolysis

The ethyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Conditions and Outcomes

| Condition | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acidic hydrolysis | H<sub>2</sub>SO<sub>4</sub> (conc.), H<sub>2</sub>O, reflux | 4-Bromo-2-methylbenzoic acid | 89 |

| Basic hydrolysis | NaOH (2M), EtOH, 70°C | Sodium 4-bromo-2-methylbenzoate | 92 |

Key Insight : Basic hydrolysis achieves higher yields due to the stabilization of the carboxylate intermediate.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Reduction Pathways

| Reducing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous ether | 0–25°C | 4-Bromo-2-methylbenzyl alcohol | 85 |

| NaBH<sub>4</sub> (with CeCl<sub>3</sub>) | THF | 50°C | Partial reduction to aldehyde | 41 |

Mechanism : LiAlH<sub>4</sub> delivers hydride ions to the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Examples

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub> | Biphenyl derivatives | 76 |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amine | Aryl amines | 68 |

Optimization : Reactions require anhydrous conditions and inert atmospheres (N<sub>2</sub> or Ar) to prevent catalyst deactivation .

Halogen Exchange

The bromine atom can be replaced with other halogens under specific conditions.

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| CuCl, DMF | 120°C, 24h | Ethyl 4-chloro-2-methylbenzoate | 58 |

| KI, CuI, 18-crown-6 | DMSO, 100°C | Ethyl 4-iodo-2-methylbenzoate | 63 |

Limitation : Fluorination requires specialized reagents like AgF or KF under high-temperature conditions.

Methyl Group Functionalization

The methyl group at position 2 can undergo oxidation or halogenation.

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation (KMnO<sub>4</sub>) | H<sub>2</sub>O, 100°C | 4-Bromo-2-carboxybenzoic acid | 74 |

| Bromination (NBS) | CCl<sub>4</sub>, AIBN, light | Ethyl 4-bromo-2-(bromomethyl)benzoate | 66 |

Note : Oxidation to the carboxylic acid is more efficient under basic conditions due to intermediate stability.

Key Mechanistic Insights

-

Steric Effects : The methyl group at position 2 slightly hinders nucleophilic attack at the para position, necessitating elevated temperatures for substitution .

-

Electronic Effects : The electron-withdrawing ester group enhances the electrophilicity of the bromine atom, accelerating substitution rates compared to non-ester analogs.

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 4-bromo-2-methylbenzoate has several key applications:

Organic Synthesis

- Building Block : It is commonly used as a building block for the synthesis of more complex organic molecules. The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Medicinal Chemistry

- Pharmaceutical Intermediates : The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for modifications that lead to biologically active compounds .

Material Science

- Polymer Synthesis : this compound is employed in the synthesis of polymers and advanced materials, which can have specific properties tailored for various applications.

Biological Studies

- Biochemical Probes : It serves as a probe or ligand in biochemical assays, aiding in the study of enzyme interactions and biological pathways.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against E. coli strains using Minimum Inhibitory Concentration (MIC) assays. The results indicated significant growth inhibition at low concentrations:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | E. coli |

| Ciprofloxacin | 0.008 | E. coli |

| Control | >128 | Pseudomonas aeruginosa |

This table illustrates the comparative potency of this compound relative to a standard antibiotic, indicating its potential as a novel therapeutic agent.

Synthesis and Functionalization

A one-pot synthesis strategy has been developed for functionalizing this compound into more complex derivatives, showcasing its versatility in organic synthesis . This method allows for streamlined access to various substituted benzoates, enhancing its utility in medicinal chemistry.

Mécanisme D'action

The mechanism of action of ethyl 4-bromo-2-methylbenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific reaction and application .

Comparaison Avec Des Composés Similaires

Ethyl 4-bromo-2-methylbenzoate can be compared with other similar compounds such as:

Ethyl 4-bromobenzoate: Lacks the methyl group at the ortho position.

Mthis compound: Has a methyl ester group instead of an ethyl ester group.

Ethyl 4-chloro-2-methylbenzoate: Contains a chlorine atom instead of a bromine atom.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable intermediate in organic synthesis .

Activité Biologique

Ethyl 4-bromo-2-methylbenzoate (C10H11BrO2) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications, supported by relevant case studies and research findings.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

- CAS Number : 220389-34-4

- Purity : ≥ 98%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties , making it a candidate for use as a biocide or preservative. It has shown effectiveness against various bacterial and fungal strains, which is attributed to its ability to disrupt cellular processes in microorganisms.

Efficacy Against Microbial Strains

A comparative study analyzed the antimicrobial activity of this compound against different microbial strains. The results are summarized in the following table:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Staphylococcus aureus | 25 µg/mL | High |

| Candida albicans | 75 µg/mL | Low |

| Pseudomonas aeruginosa | 100 µg/mL | Low |

These findings suggest that this compound could be particularly useful in formulations aimed at combating Gram-positive bacteria while being less effective against certain fungi and Gram-negative bacteria.

The mechanism of action for this compound involves its interaction with specific biological targets within microbial cells. Studies suggest that it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death. The presence of the bromine atom in its structure enhances its reactivity and ability to form bonds with microbial proteins, which is essential for its antimicrobial activity.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Esterification Reaction : Reacting 4-bromo-2-methylbenzoic acid with ethanol in the presence of sulfuric acid.

- Nucleophilic Substitution : Using bromoacetyl derivatives to introduce the bromo group into the benzoate structure.

These methods are advantageous due to their simplicity and efficiency, often yielding high purity products under mild conditions .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound as a potential antimicrobial agent. The compound was tested against multiple strains of bacteria and fungi, demonstrating potent activity against Staphylococcus aureus, with an MIC of 25 µg/mL. The study concluded that the compound's structural characteristics contributed to its effectiveness as an antimicrobial agent .

Case Study 2: Pharmacokinetic Profile

Another significant study focused on the pharmacokinetics of this compound. Researchers assessed its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. The results indicated favorable pharmacokinetic properties, suggesting potential for development into therapeutic applications.

Propriétés

IUPAC Name |

ethyl 4-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDMTHJPTMJZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626962 | |

| Record name | Ethyl 4-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220389-34-4 | |

| Record name | Ethyl 4-bromo-2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220389-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.